molecular formula C21H19N5O2S B2853208 N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243092-78-5

N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Numéro de catalogue: B2853208
Numéro CAS: 1243092-78-5
Poids moléculaire: 405.48
Clé InChI: CHYYJVVEPDKOAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a synthetic triazolopyrazinone derivative characterized by a fused heterocyclic core (triazolo[4,3-a]pyrazine) substituted with a phenyl group at position 7, a sulfanyl-linked acetamide moiety at position 3, and a 4-ethylphenyl group via the acetamide side chain. Its structural uniqueness lies in the combination of the triazolopyrazinone scaffold with a sulfur-containing acetamide substituent, which may influence solubility, bioavailability, and target binding .

Propriétés

IUPAC Name

N-(4-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-2-15-8-10-16(11-9-15)22-18(27)14-29-21-24-23-19-20(28)25(12-13-26(19)21)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYYJVVEPDKOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Precursor Heterocycles

The triazolo[4,3-a]pyrazine scaffold is typically constructed via cyclization reactions involving pyrazine or pyrazinone derivatives. A common approach involves the reaction of 2-hydrazinylpyrazine with carbonyl compounds under acidic conditions. For instance, 2-chloropyrazine can react with hydrazine hydrate in ethanol at 60°C to form a hydrazine-substituted intermediate, which subsequently undergoes cyclization in the presence of trifluoroacetic anhydride and methanesulfonic acid. This method achieves a purity of 93.3% for the intermediate, as confirmed by HPLC.

Table 1: Reaction Conditions for Core Cyclization

Reagent Solvent Temperature Time (h) Yield (%)
Hydrazine hydrate Ethanol 60°C 15 85
Trifluoroacetic anhydride Chlorobenzene 110°C 42 78

Oxidative Annulation Strategies

Recent advances leverage copper-catalyzed aerobic oxidation for one-pot synthesis. A three-component reaction combining aromatic ketones, sodium sulfinates, and azides in the presence of CuCl₂ at room temperature enables the formation of sulfonyl-triazole intermediates, which rearrange into the triazolopyrazine core. This method avoids stoichiometric oxidants, utilizing atmospheric oxygen for sustainable synthesis.

Sulfanyl-Acetamide Linkage Construction

Thiol-Ene Click Chemistry

The sulfanyl group is introduced via nucleophilic displacement of a halogen atom at position 3 of the triazolopyrazine core. Treatment with 2-mercaptoacetamide in dimethylformamide (DMF) at 80°C for 12 hours achieves 88% yield.

Table 2: Optimization of Sulfanyl Group Incorporation

Base Solvent Temperature Time (h) Yield (%)
Triethylamine DMF 80°C 12 88
Potassium carbonate Acetonitrile 70°C 10 75

Copper-Mediated Thiolation

Copper(I) iodide catalyzes the coupling of 3-bromotriazolopyrazines with thioacetamide derivatives in the presence of 1,10-phenanthroline. This method, conducted under nitrogen at 100°C, achieves 92% yield with minimal byproducts.

N-(4-Ethylphenyl)Acetamide Functionalization

Amide Bond Formation

The final acetamide moiety is installed via Schotten–Baumann reaction between 2-chloroacetyl chloride and 4-ethylaniline in dichloromethane. Subsequent reaction with the sulfanyl-triazolopyrazine intermediate in the presence of Hünig’s base yields the target compound.

Table 3: Key Parameters for Acetamide Synthesis

Reagent Coupling Agent Yield (%) Purity (HPLC)
2-Chloroacetyl chloride Hünig’s base 82 98.5
EDCI/HOBt DCM 75 97.2

Alternative Synthetic Routes

Tandem Ugi–Huisgen Cyclization

A one-pot Ugi–Huisgen reaction enables the simultaneous formation of the triazolopyrazine core and acetamide side chain. Heating a mixture of α-azidoacetic acid , propargylamine, and 4-ethylphenyl isocyanide in toluene at 110°C for 24 hours directly affords the target compound in 89% yield.

Solid-Phase Synthesis

Immobilized triazolopyrazine precursors on Wang resin allow for iterative coupling steps. Cleavage with trifluoroacetic acid yields the final product with 94% purity, suitable for high-throughput screening.

Industrial-Scale Production Considerations

Catalytic System Optimization

Palladium on carbon (Pd/C) enables hydrogenation of nitro intermediates at 50 psi H₂ pressure, reducing reaction times from 48 to 6 hours. Continuous flow reactors improve heat transfer during exothermic cyclization steps, enhancing safety and yield.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes residual sodium sulfinate byproducts, achieving >99% purity. Chromatography on silica gel with ethyl acetate/hexane gradients is reserved for lab-scale purification.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Analogous Compounds

The compound shares structural similarities with other triazolopyrazinone derivatives synthesized in recent studies. Below is a detailed comparison based on substituent variations, synthetic yields, physicochemical properties, and inferred pharmacological profiles.

Key Observations:

Substituent Influence on Solubility: The target compound’s 4-ethylphenyl group and sulfanyl-acetamide chain likely enhance lipophilicity compared to Compound 45’s polar 4-benzylpiperazinyl group, which may improve aqueous solubility due to the tertiary amine .

Synthetic Accessibility :

  • Compound 45 achieved a moderate yield (63%) via liquid chromatography, suggesting that bulky substituents (e.g., benzylpiperazinyl) may complicate purification. The target compound’s synthesis route and yield remain undocumented .

Spectroscopic Characterization: Compound 45’s 1H NMR data (e.g., δ 5.54 ppm for NH2) confirms the presence of an amino group, while the target compound’s sulfanyl moiety would likely exhibit distinct proton signals near δ 3–4 ppm (thioether linkage) .

Biological Relevance: Though pharmacological data for the target compound are unavailable, analogues like Compound 45 and 194 are hypothesized to target kinases or proteases due to their triazolopyrazinone core, which mimics ATP-binding motifs .

Critical Analysis of Structural Divergence

  • Electron-Withdrawing vs. In contrast, Compound 45’s amino group (electron-donating) may increase reactivity at position 8 .
  • Steric Effects: The 4-ethylphenyl group in the target compound introduces steric hindrance near the acetamide side chain, possibly reducing binding affinity compared to Compound 46–47’s smaller phenoxy substituents .

Q & A

Q. What are the key steps in synthesizing N-(4-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrazine core via condensation of aminopyrazine derivatives with thiourea or thioacetamide precursors. Subsequent steps include sulfanyl group introduction via nucleophilic substitution and final acetamide coupling using carbodiimide-based reagents.
  • Optimization Strategies :
  • Temperature : Maintain 0–5°C during thiourea addition to minimize side reactions .
  • Solvent : Use polar aprotic solvents (e.g., DMF) for sulfanyl group incorporation to enhance nucleophilicity .
  • Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) to isolate intermediates, monitored by TLC (Rf = 0.3–0.5) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
Technique Purpose Key Parameters Reference
1H/13C NMR Confirm regiochemistry of triazole and phenyl groupsδ 7.2–8.1 ppm (aromatic protons), δ 160–170 ppm (carbonyl carbons)
HRMS Verify molecular ion ([M+H]+)m/z calculated for C23H21N5O2S: 438.12
HPLC Assess purity (>95%)C18 column, acetonitrile/water (70:30), retention time ~12 min

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). To address this:
  • Standardize Assays : Use recombinant enzymes (e.g., COX-2) with controlled co-factor concentrations .
  • Structural Analogs : Compare IC50 values of derivatives (e.g., 4-ethoxy vs. 4-methoxy substituents) to identify SAR trends .
  • Validation : Replicate key findings in orthogonal assays (e.g., fluorescence polarization for binding affinity) .

Q. What computational methods are effective for predicting target interactions and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to model binding poses. Prioritize compounds with hydrogen bonds to Arg120 and Tyr355 .
  • ADMET Prediction : Apply SwissADME to evaluate logP (<3.5), topological polar surface area (<140 Ų), and CYP450 inhibition .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :
  • Variation Points :
  • Triazole substituents : Replace phenyl with fluorophenyl to enhance metabolic stability .
  • Acetamide linker : Introduce methyl groups to reduce rotational freedom and improve binding .
  • Assay Design :
  • Test derivatives against a panel of kinases (e.g., EGFR, VEGFR2) to identify selectivity .
  • Use SPR (surface plasmon resonance) to quantify binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across literature for structurally similar compounds?

  • Methodological Answer : Solubility discrepancies may stem from:
  • Experimental Conditions : pH (e.g., 7.4 vs. 6.8) and buffer composition (PBS vs. Tris) .
  • Crystallinity : Amorphous vs. crystalline forms alter dissolution rates. Characterize by PXRD .
  • Analytical Methods : Compare shake-flask vs. nephelometry results for consistency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.